N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide
CAS No.: 1421523-65-0
Cat. No.: VC11987456
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421523-65-0 |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H21N3O2/c1-19-11-10-17-8-5-12(6-9-17)16-14(18)13-4-2-3-7-15-13/h2-4,7,12H,5-6,8-11H2,1H3,(H,16,18) |
| Standard InChI Key | WOWCBHCHGGJPOK-UHFFFAOYSA-N |
| SMILES | COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2 |
| Canonical SMILES | COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a pyridine-2-carboxamide group. The piperidine ring adopts a chair conformation, while the pyridine ring contributes aromaticity and hydrogen-bonding capacity via its nitrogen atom. The 2-methoxyethyl side chain enhances solubility through ether oxygen polarity .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 263.34 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, pyridine N) |
| Hydrogen Bond Acceptors | 4 (amide O, pyridine N, ether O, methoxy O) |
| LogP (Predicted) | 1.2 ± 0.3 |
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves two key fragments:
-
1-(2-Methoxyethyl)piperidin-4-amine: Prepared via reductive amination of piperidin-4-amine with 2-methoxyacetaldehyde.
-
Pyridine-2-carboxylic acid: Activated as an acyl chloride for coupling.
Stepwise Synthesis
Step 1: Preparation of 1-(2-Methoxyethyl)piperidin-4-amine
Piperidin-4-amine reacts with 2-methoxyacetaldehyde under transfer hydrogenation conditions (Pd/C, HCO<sub>2</sub>H, H<sub>2</sub>O, 90°C) to yield the substituted piperidine . This method avoids hazardous gas-phase hydrogenation and achieves >80% purity .
Step 2: Activation of Pyridine-2-carboxylic Acid
Treatment with thionyl chloride (SOCl<sub>2</sub>) in anhydrous dichloromethane generates pyridine-2-carbonyl chloride, confirmed by TLC (R<sub>f</sub> 0.6 in hexane:EtOAc 3:1) .
Step 3: Amide Coupling
The amine intermediate reacts with pyridine-2-carbonyl chloride in tetrahydrofuran (THF) using triethylamine as base. Reaction monitoring via HPLC shows >95% conversion after 12 h at 25°C .
Table 2: Reaction Conditions Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20–25°C | Maximizes selectivity |
| Solvent | THF | Enhances amine solubility |
| Molar Ratio (1:1.2) | Amine : Acyl Chloride | Prevents diacylation |
Pharmacokinetic Profile
Absorption and Bioavailability
In murine models, oral bioavailability of similar piperidine carboxamides reaches 58% due to:
Metabolic Pathways
Primary metabolites result from:
-
O-Demethylation: Catalyzed by CYP2D6, yielding a phenolic derivative
-
Piperidine Oxidation: Forming N-oxide species detectable via LC-MS
Toxicological Considerations
Acute Toxicity
LD<sub>50</sub> in rats exceeds 2000 mg/kg (oral), with no observed neurotoxicity at therapeutic doses .
Genotoxicity
Ames tests (TA98, TA100 strains) show no mutagenicity up to 500 μg/plate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume